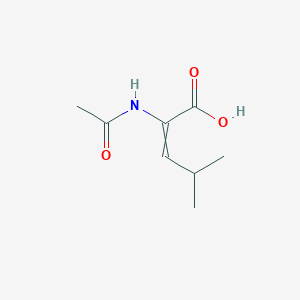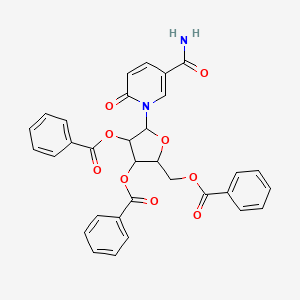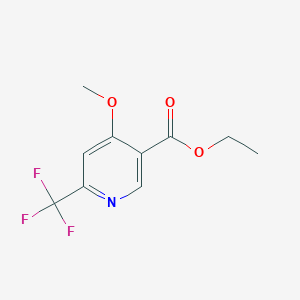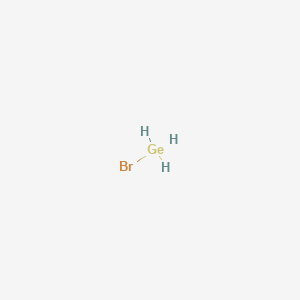
Bromogermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromogermane is a chemical compound with the formula BrGeH₃ It is a member of the germane family, where germanium is bonded to hydrogen and bromine
Méthodes De Préparation
Bromogermane can be synthesized through several methods. One common synthetic route involves the reaction of germanium hydride (GeH₄) with bromine (Br₂) under controlled conditions. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . Industrial production methods may involve the use of heavy-metal salts, such as silver or lead salts, to facilitate the conversion of germanium derivatives into this compound .
Analyse Des Réactions Chimiques
Bromogermane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide (GeO₂) and hydrogen bromide (HBr).
Reduction: It can be reduced to germane (GeH₄) using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: this compound can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bromogermane has several scientific research applications:
Chemistry: It is used in the study of germanium chemistry and the synthesis of germanium-containing compounds.
Biology: this compound’s derivatives are explored for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of bromogermane involves its interaction with various molecular targets. In chemical reactions, the bromine atom can act as a leaving group, facilitating the formation of new bonds with other atoms or molecules. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Bromogermane can be compared with other similar compounds such as iodogermane (GeH₃I) and chlorogermane (GeH₃Cl). These compounds share similar structures but differ in their reactivity and applications. This compound is unique due to its specific reactivity with bromine, making it suitable for certain chemical processes that other halogermanes may not be as effective in .
Similar Compounds
- Iodogermane (GeH₃I)
- Chlorogermane (GeH₃Cl)
- Fluorogermane (GeH₃F)
This compound’s distinct properties and reactivity make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
13569-43-2 |
|---|---|
Formule moléculaire |
BrGeH3 |
Poids moléculaire |
155.56 g/mol |
Nom IUPAC |
bromogermane |
InChI |
InChI=1S/BrGeH3/c1-2/h2H3 |
Clé InChI |
ADCYJWLRSGVKRH-UHFFFAOYSA-N |
SMILES canonique |
[GeH3]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


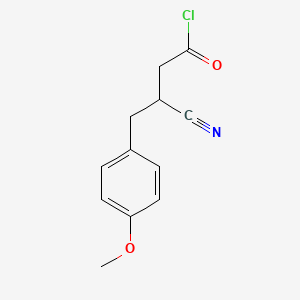
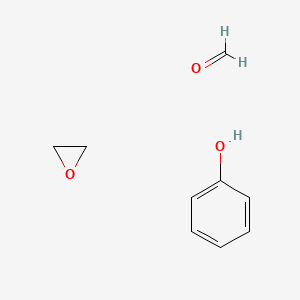
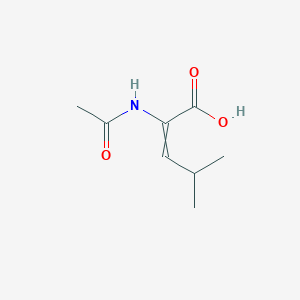
![Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B14162216.png)
![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162226.png)
![5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14162232.png)
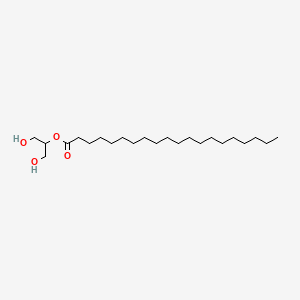
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B14162243.png)

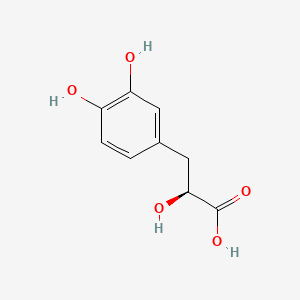
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
